6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole
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Overview
Description
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole is an organic compound belonging to the benzothiadiazole family This compound is characterized by the presence of a benzene ring fused with a thiadiazole ring, along with tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . This reaction is followed by the introduction of tert-butyl and methyl groups through appropriate alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or signaling pathways to exert its therapeutic effects.
Comparison with Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in rubber and plastic industries.
Uniqueness: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole stands out due to its unique combination of tert-butyl and methyl substituents on the benzothiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89209-05-2 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-tert-butyl-4-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8(11(2,3)4)6-9-10(7)13-14-12-9/h5-6H,1-4H3 |
InChI Key |
IGPZFMXVWBJNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NSN=C12)C(C)(C)C |
Origin of Product |
United States |
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